molecular formula C20H33NO2 B11961319 3'-(Dodecyloxy)acetanilide CAS No. 70743-68-9

3'-(Dodecyloxy)acetanilide

Cat. No.: B11961319
CAS No.: 70743-68-9
M. Wt: 319.5 g/mol
InChI Key: RPRONSUYPNUFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-(Dodecyloxy)acetanilide is an acetanilide derivative characterized by a dodecyloxy (C₁₂H₂₅O-) substituent at the 3' position of the benzene ring. This structural modification distinguishes it from simpler acetanilide analogs like paracetamol, phenacetin, and acetanilide itself.

Properties

CAS No.

70743-68-9

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

N-(3-dodecoxyphenyl)acetamide

InChI

InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-12-16-23-20-15-13-14-19(17-20)21-18(2)22/h13-15,17H,3-12,16H2,1-2H3,(H,21,22)

InChI Key

RPRONSUYPNUFEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Dodecyloxy)acetanilide typically involves the reaction of acetanilide with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Acetanilide+Dodecyl Bromide3’-(Dodecyloxy)acetanilide\text{Acetanilide} + \text{Dodecyl Bromide} \rightarrow \text{3'-(Dodecyloxy)acetanilide} Acetanilide+Dodecyl Bromide→3’-(Dodecyloxy)acetanilide

Industrial Production Methods

While specific industrial production methods for 3’-(Dodecyloxy)acetanilide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3’-(Dodecyloxy)acetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3’-(Dodecyloxy)acetanilide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-(Dodecyloxy)acetanilide involves its interaction with specific molecular targets. The dodecyloxy group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function. This can influence various cellular processes, including signal transduction and membrane protein activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 3'-(Dodecyloxy)acetanilide with analogous compounds:

Compound Substituent(s) Functional Groups Molecular Weight (g/mol)
This compound 3'-C₁₂H₂₅O⁻ Amide, alkoxy ~335.5*
Acetanilide None (para position) Amide 135.17
Paracetamol 4'-OH Amide, hydroxyl 151.16
Phenacetin 4'-OCH₂CH₃ Amide, ethoxy 179.22
Acetoacetanilide Acetylacetonyl group Amide, ketone 177.20
3-(N,N-Diethylamino)acetanilide 3'-N(CH₂CH₃)₂ Amide, tertiary amine 206.28

*Estimated based on molecular formula (C₂₀H₃₃NO₂).

Key Observations :

  • The dodecyloxy group in this compound dramatically increases lipophilicity compared to smaller substituents like hydroxyl (paracetamol) or ethoxy (phenacetin). This likely reduces aqueous solubility and enhances affinity for lipid membranes .
  • Unlike acetoacetanilide, which contains a ketone group for pigment synthesis, the dodecyloxy derivative may prioritize applications requiring hydrophobicity, such as surfactants or sustained-release drug formulations .
Physicochemical Properties
Compound Melting Point (°C) Water Solubility (g/L) LogP (Predicted)
This compound ~50–70* <0.1* ~6.5*
Acetanilide 114–116 4.0 1.16
Paracetamol 169–171 14.0 0.49
Phenacetin 134–136 0.7 1.58
Acetoacetanilide 85–87 Insoluble 1.89

*Predicted based on structural analogs.

Key Findings :

  • The long alkoxy chain in this compound likely lowers its melting point compared to acetanilide and paracetamol due to disrupted crystalline packing.

Inferred Insights :

  • The dodecyloxy derivative’s hydrophobicity may make it suitable for industrial applications (e.g., emulsifiers) rather than direct pharmaceuticals.
  • Toxicity risks may involve slow metabolic clearance due to its size, though acute toxicity is likely lower than smaller analogs like acetanilide .
Metabolic and Release Kinetics
  • Acetanilide : Metabolized to paracetamol (active) and aniline (toxic) .
  • Paracetamol : Relies on hydroxyl group for hydrogen bonding, enhancing release from hydrogels .
  • Its release from polymer matrices would be slower due to low polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.